2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a chloro group, a methyl group, and a dioxaborolane moiety
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide. The palladium catalyst first undergoes oxidative addition with the organic halide, forming a new palladium-carbon bond. Then, transmetalation occurs, where the organoboron compound is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond between the organic fragments .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound doesn’t directly interact with biological pathways as it’s primarily used in synthetic organic chemistry . .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of the compound would largely depend on the specific context of its use, particularly the compounds it’s being coupled with in the suzuki-miyaura reaction .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-chloro-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under an inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used extensively in scientific research due to its versatility in organic synthesis:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is used in the development of bioactive molecules and probes for biological studies.
Medicine: The compound is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFDZHADXLZPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694431 |
Source
|
Record name | 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-64-6 |
Source
|
Record name | 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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